

An In-depth Technical Guide to Ampkinone: A Novel Indirect AMPK Activator

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Compound of Interest

Compound Name: Ampkinone

Cat. No.: B560074

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Abstract

Ampkinone is a novel small molecule that has garnered interest in the scientific community for its potential therapeutic applications in metabolic disorders. It functions as an indirect activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **Ampkinone**, with a focus on its mechanism of action and relevant experimental protocols.

Chemical Structure and Properties

Ampkinone is a synthetic compound with a benzopyran substructure.^[1] Its systematic IUPAC name is 2-(4-(2-(5,5-dimethyl-2-oxo-5,6-dihydro-2H-pyran-4-yl)ethoxy)phenyl)-3-phenyl-4H-chromen-4-one. The chemical and physical properties of **Ampkinone** are summarized in Table 1.

Property	Value	Reference
CAS Number	1233082-79-5	
Molecular Formula	C31H23NO6	
Molecular Weight	505.53 g/mol	
Appearance	Not specified in available literature	
Solubility	Soluble in DMSO and PEG400	[2]

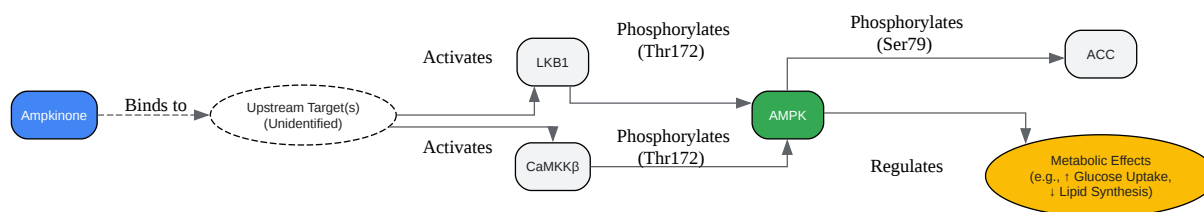
Mechanism of Action

Ampkinone acts as an indirect activator of AMP-activated protein kinase (AMPK).^{[1][2]} Unlike direct AMPK activators that bind to the enzyme itself, **Ampkinone** stimulates AMPK activity by influencing its upstream kinases.^[1] Specifically, **Ampkinone**-mediated activation of AMPK is dependent on the activity of both Liver Kinase B1 (LKB1) and Calcium/calmodulin-dependent protein kinase kinase β (CaMKK β). This dual-pathway activation distinguishes **Ampkinone** from many other AMPK activators.

The precise molecular target of **Ampkinone** that initiates the activation of LKB1 and CaMKK remains to be fully elucidated. Current evidence suggests that **Ampkinone** does not directly interact with purified AMPK nor does it alter the cellular AMP/ATP ratio, a common mechanism for indirect AMPK activation.

The downstream effects of **Ampkinone**-induced AMPK activation are consistent with the known roles of AMPK in cellular metabolism. Activated AMPK phosphorylates key downstream targets, such as Acetyl-CoA Carboxylase (ACC), leading to the inhibition of fatty acid synthesis and the promotion of fatty acid oxidation. Furthermore, **Ampkinone** has been shown to increase glucose uptake in muscle cells, a key therapeutic target in type 2 diabetes.

Signaling Pathway Diagram



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Figure 1: Proposed signaling pathway of **Ampkinone**. **Ampkinone** activates AMPK indirectly via upstream kinases LKB1 and CaMKK β .

Pharmacological Properties and Preclinical Data

Preclinical studies have demonstrated the potential of **Ampkinone** as a therapeutic agent for metabolic diseases. Both in vitro and in vivo studies have shown its efficacy in activating AMPK and eliciting beneficial metabolic effects.

In Vitro Activity

In cellular assays, **Ampkinone** has been shown to stimulate the phosphorylation of AMPK at Threonine 172 and its downstream substrate ACC at Serine 79 in various cell lines, including L6 myotubes. The half-maximal effective concentration (EC₅₀) for AMPK phosphorylation in L6 cells was determined to be 4.3 μ M.

In Vivo Efficacy

In a diet-induced obesity (DIO) mouse model, subcutaneous administration of **Ampkinone** at a dose of 10 mg/kg per day resulted in significant reductions in total body weight and overall fat mass. Furthermore, histological analysis and measurement of lipid parameters indicated that **Ampkinone** effectively improved metabolic abnormalities associated with diet-induced obesity. These findings suggest that **Ampkinone** has both anti-diabetic and anti-obesity effects in vivo.

Parameter	Value	Cell Line/Model	Reference
EC50 (AMPK Phosphorylation)	4.3 μ M	L6 cells	
Effective In Vivo Dose	10 mg/kg (s.c.)	Diet-induced obese mice	

Experimental Protocols

Synthesis of Ampkinone

The synthesis of **Ampkinone** is described in the supporting information of the primary publication by Oh et al. in the Journal of Medicinal Chemistry. While the full, detailed protocol is not publicly available in the search results, the general synthetic scheme involves a multi-step process starting from commercially available precursors. The core structure is a 2-phenyl-4H-chromen-4-one, which is further modified to incorporate the substituted dihydropyranone moiety.

In Vitro AMPK Activity Assay

A common method to determine AMPK activity involves a kinase assay using a synthetic peptide substrate, such as the SAMS peptide. The general workflow for this assay is as follows:



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Figure 2: General workflow for an in vitro AMPK activity assay.

Detailed Steps:

- Prepare cell lysates from cells treated with various concentrations of **Ampkinone**.
- Immunoprecipitate AMPK from the cell lysates using an anti-AMPK antibody.

- Incubate the immunoprecipitated AMPK with a reaction buffer containing the SAMS peptide substrate and [γ - ^{32}P]ATP.
- After the reaction, spot the mixture onto phosphocellulose paper and wash to remove unincorporated [γ - ^{32}P]ATP.
- Quantify the amount of ^{32}P incorporated into the SAMS peptide using a scintillation counter.

Conclusion

Ampkinone is a promising preclinical candidate for the treatment of metabolic disorders. Its unique mechanism of action as an indirect activator of AMPK through both the LKB1 and CaMKK β pathways warrants further investigation. The data presented in this guide summarize the current understanding of **Ampkinone**'s chemical properties and biological activities, providing a valuable resource for researchers in the field of drug discovery and development. Further studies are needed to identify the direct molecular target of **Ampkinone** and to fully elucidate its therapeutic potential in various disease models.

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References

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